- Development of Unimolecular Tetrakis(piperidin-4-ol) as a Ligand for Suzuki-Miyaura Cross-Coupling Reactions: Synthesis of Incrustoporin and PreclamolEuropean Journal of Organic Chemistry, 2015, 2015(16), 3558-3567,
Cas no 89951-79-1 ((4'-Methyl-1,1’-biphenyl-3-yl)methanol)
89951-79-1 structure
(4'-Methyl-1,1’-biphenyl-3-yl)methanol
(4'-Methyl-1,1’-biphenyl-3-yl)methanol Properties
Names and Identifiers
-
- [1,1'-Biphenyl]-3-methanol,4'-methyl-
- (4\'-Methyl-[1,1\'-biphenyl]-3-yl)methanol
- (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol
- (4'-METHYLBIPHENYL-3-YL)-METHANOL
- [3-(4-methylphenyl)phenyl]methanol
- 4′-Methyl[1,1′-biphenyl]-3-methanol (ACI)
- (4′-Methyl-[1,1′-biphenyl]-3-yl)methanol
- 3-(p-Tolyl)benzyl alcohol
- [3-(p-Tolyl)phenyl]methanol
- {4'-methyl-[1,1'-biphenyl]-3-yl}methanol
- SCHEMBL1520795
- (4'-methyl-[1,1'-biphenyl]-3-yl)methanol
- (4'-Methyl[1,1'-biphenyl]-3-yl)methanol
- MFCD05981708
- CS-D0390
- 4'-Methyl[1,1'-biphenyl]-3-methanol
- AKOS002683258
- SB84006
- (4'-Methylbiphenyl-3-yl)-methanol
- (4''-Methylbiphenyl-3-yl)-methanol
- (4'-methylbiphenyl-3-yl)methanol
- AS-2153
- DTXSID30362668
- 89951-79-1
- +Expand
-
- MFCD05981708
- UPANSIDQWGNVBX-UHFFFAOYSA-N
- 1S/C14H14O/c1-11-5-7-13(8-6-11)14-4-2-3-12(9-14)10-15/h2-9,15H,10H2,1H3
- OCC1C=C(C2C=CC(C)=CC=2)C=CC=1
Computed Properties
- 198.10400
- 1
- 1
- 2
- 198.104465066g/mol
- 15
- 182
- 0
- 0
- 0
- 0
- 0
- 1
- 3.2
- 20.2Ų
Experimental Properties
- 3.15430
- 20.23000
(4'-Methyl-1,1’-biphenyl-3-yl)methanol Price
(4'-Methyl-1,1’-biphenyl-3-yl)methanol Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate , 1,1′,1′′,1′′′-[1,2,4,5-Benzenetetrayltetrakis(methylene)]tetrakis[4-piperidinol] Solvents: Ethanol , Water ; 1.5 h, rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Palladium Solvents: Dimethylformamide , Water ; 30 min, 90 °C
Reference
- Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyarylsBeilstein Journal of Organic Chemistry, 2011, 7, 310-319,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate , 3-(Dicyclohexylphosphino)-1-methyl-2-phenyl-1H-indole Solvents: Dichloromethane ; rt; 1 - 2 min, heated
1.2 Reagents: Cesium carbonate Solvents: Water ; 18 h, 100 °C
1.2 Reagents: Cesium carbonate Solvents: Water ; 18 h, 100 °C
Reference
- A general Suzuki-Miyaura coupling of aryl chlorides with potassium aryltrifluoroborates in water catalyzed by an efficient CPCy phendole-phos-palladium complexSynthesis, 2014, 46(20), 2826-2832,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; rt
Reference
- Structure-Activity Study of Dihydrocinnamic Acids and Discovery of the Potent FFA1 (GPR40) Agonist TUG-469ACS Medicinal Chemistry Letters, 2010, 1(7), 345-349,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Potassium fluoride Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium Solvents: Dimethylformamide
Reference
- Highly selective cross-coupling reactions of aryl(halo)silanes with aryl halides: a general and practical route to functionalized biarylsTetrahedron, 1994, 50(28), 8301-16,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Potassium fluoride Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium Solvents: Dimethylformamide
Reference
- Selective synthesis of unsymmetrical biaryls via palladium-catalyzed cross-coupling of arylfluorosilanes with aryl iodidesChemistry Letters, 1989, (10), 1711-14,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: Triphenylphosphine , 2947562-92-5 Solvents: Isopropanol , Tetrahydrofuran ; 9 h, 90 °C
1.2 Reagents: Water ; 20 h, 84 °C
1.2 Reagents: Water ; 20 h, 84 °C
Reference
- A naphthalene-based heterobimetallic triazolylidene IrIII/PdII complex: regioselective to regiospecific C-H activation, tandem catalysis and a copper-free Sonogashira reactionDalton Transactions, 2023, 52(8), 2272-2281,
(4'-Methyl-1,1’-biphenyl-3-yl)methanol Raw materials
- 4'-Methylbiphenyl-3-carbaldehyde
- Silane, ethyldifluoro(4-methylphenyl)-
- Potassium p-tolyltrifluoroborate
- 3-Bromobenzaldehyde
- 4-Methylbenzeneboronic Acid
- 3-Iodobenzyl alcohol
- 4-Iodotoluene
- 3-(Hydroxymethyl)phenylboronic acid
- 3-Chlorobenzyl alcohol
(4'-Methyl-1,1’-biphenyl-3-yl)methanol Preparation Products
(4'-Methyl-1,1’-biphenyl-3-yl)methanol Suppliers
Shanghai chemsoon Biotechnology Co., Ltd
Audited Supplier
(CAS:89951-79-1)
ZHAO JING LI
17558870519
sales02@chemsoon.com
(4'-Methyl-1,1’-biphenyl-3-yl)methanol Related Literature
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Alexey Volkov,Fredrik Tinnis,Tove Slagbrand,Ida Pershagen,Hans Adolfsson Chem. Commun., 2014,50, 14508-14511
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4. Kinetics and thermodynamics of metal binding to the N-terminus of a human copper transporter, hCTR1†Hongyan Li,Xinghao Wang,Qiong Liu,Jiazuan Ni,Hongzhe Sun Chem. Commun., 2013,49, 9134-9136
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5. Front cover
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7. Back matter
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Yuki Tabata,Yusuke Kamano,Shunsaku Kimura,Hirotaka Uji RSC Adv., 2020,10, 3588-3592
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M. Jure,A. Yanichev,S. Belyakov CrystEngComm, 2015,17, 9023-9028
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Yong-Ho Ra,R. Navamathavan,Cheul-Ro Lee CrystEngComm, 2012,14, 8208-8214
Recommended suppliers
Amadis Chemical Company Limited
(CAS:89951-79-1)(4'-Methyl-1,1’-biphenyl-3-yl)methanol
99%
5g
229.0